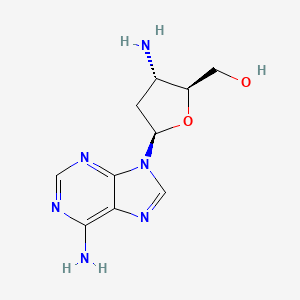

3'-Amino-2',3'-dideoxyadenosine

Descripción

Overview of Nucleoside Analogs in Biomedical Research

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. nih.gov A natural nucleoside consists of a nitrogenous base (like adenine (B156593), guanine, cytosine, or thymine (B56734) in DNA; or adenine, guanine, cytosine, or uracil (B121893) in RNA) linked to a five-carbon sugar (deoxyribose in DNA or ribose in RNA). wikipedia.org Nucleoside analogs are intentionally designed with structural modifications to this basic framework, such as alterations to the sugar moiety or the nitrogenous base. taylorandfrancis.com

These modifications are the key to their therapeutic action. By resembling natural nucleosides, they can be recognized and incorporated into metabolic or replicative pathways by cellular or viral enzymes. nih.govnih.gov However, due to their structural differences, they disrupt these processes. A primary mechanism of action for many antiviral nucleoside analogs is the termination of the growing DNA or RNA chain during replication. nih.govyoutube.com This occurs because the analog, once incorporated, lacks the necessary chemical group (typically a 3'-hydroxyl group) for the next nucleoside to be added, effectively halting the replication of the viral genome. nih.gov

The biomedical significance of nucleoside analogs is vast and well-established. They form a cornerstone of treatment for various viral infections, including those caused by the human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). nih.govnih.gov Beyond their antiviral applications, nucleoside analogs are also utilized in cancer chemotherapy and for treating certain bacterial and rheumatological conditions. nih.govtaylorandfrancis.com Their effectiveness lies in their ability to selectively target viral or cancer cell processes with greater potency than they affect the host's cells, although this selectivity is not always absolute. nih.govyoutube.com The continuous development of new nucleoside analogs remains a critical area of biomedical research, aimed at overcoming drug resistance and improving therapeutic outcomes. mdpi.com

Historical Context of 3'-Amino-2',3'-dideoxyadenosine Discovery and Early Research

The exploration of dideoxynucleosides as potential therapeutic agents gained significant momentum in the latter half of the 20th century, particularly with the onset of the HIV/AIDS epidemic. The discovery that certain nucleoside analogs could inhibit the replication of retroviruses spurred intense research into this class of compounds.

Early research into 2',3'-dideoxynucleoside 5'-triphosphates, including those with a 3'-amino modification, demonstrated their potent ability to terminate DNA synthesis. A 1984 study revealed that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates were effective inhibitors of various DNA polymerases and could be incorporated into the 3'-terminus of a growing DNA chain, thereby stopping further elongation. nih.gov This finding was crucial as it established the fundamental mechanism by which these compounds could act as chain terminators, a key principle in antiviral therapy. nih.gov

Subsequent research in the late 1980s focused on the specific antiviral activity of these compounds against HIV-1. A 1989 study investigated analogs of 3'-amino-3'-deoxyadenosine (B1194517) and found that they could inhibit HIV-1 replication in acutely infected cells. nih.gov The study suggested that the mechanism of action was likely the inhibition of reverse transcription, a critical step in the HIV life cycle. nih.gov This research identified 3'-aminonucleoside analogs as a novel class of HIV-1 inhibitors, warranting further investigation. nih.gov

During this period, the synthesis of various 3'-amino-2',3'-dideoxyribonucleosides, including those with different pyrimidine (B1678525) bases, was also being explored. A 1983 paper detailed the synthesis of 3'-amino-2',3'-dideoxyribonucleosides of thymine, uracil, and other pyrimidines, and evaluated their biological activities. nih.gov While this compound itself was not the primary focus of this specific paper, the work contributed to the growing body of knowledge on the synthesis and potential applications of 3'-amino substituted nucleoside analogs.

Significance of the 3'-Amino Group and Dideoxy Modification

The therapeutic potential of this compound is intrinsically linked to two key structural modifications of the natural deoxyadenosine (B7792050) molecule: the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (the "dideoxy" feature) and the replacement of the 3'-hydroxyl group with an amino group.

The dideoxy nature of the sugar is fundamental to its primary mechanism of action. In the process of DNA synthesis, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of the incoming nucleotide. gnomio.com By lacking a hydroxyl group at the 3' position, a dideoxynucleoside, once incorporated into the DNA chain, cannot form this bond. This results in the termination of DNA chain elongation, a critical step for the replication of many viruses, including retroviruses like HIV. nih.govnih.gov

The presence of the 3'-amino group further defines the compound's biochemical behavior and inhibitory properties. Research has shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are potent terminators of DNA synthesis catalyzed by various DNA polymerases. nih.gov The substitution of the 3'-hydroxyl with an amino group creates a molecule that is still recognized by viral reverse transcriptases and can be incorporated into the viral DNA. nih.govnih.gov However, the 3'-amino group is incapable of participating in the subsequent phosphodiester bond formation, thus ensuring chain termination. nih.gov Studies have indicated that these 3'-amino analogs can be even more effective inhibitors of DNA polymerases than their 2',3'-dideoxy counterparts that lack the amino group. nih.gov This enhanced inhibitory activity highlights the significance of the 3'-amino modification in the design of potent antiviral agents.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 7403-25-0 | metkinenchemistry.comchemsrc.com |

| Molecular Formula | C10H14N6O2 | chemsrc.comsigmaaldrich.com |

| Molecular Weight | 250.257 g/mol | chemsrc.com |

| Appearance | White to off-white crystals/solid | metkinenchemistry.comsigmaaldrich.com |

| Purity | >98-99% | metkinenchemistry.comsigmaaldrich.com |

| Boiling Point | 571.6°C at 760 mmHg | chemsrc.com |

| Density | 1.91 g/cm³ | chemsrc.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Propiedades

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJRASUDLEWKZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224837 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-25-0 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacokinetics and Metabolism Studies

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of nucleoside analogs like 3'-Amino-2',3'-dideoxyadenosine is characterized by rapid and extensive metabolic conversion following administration.

Upon entering the systemic circulation, this compound is subject to rapid deamination, a metabolic process primarily mediated by the enzyme adenosine (B11128) deaminase (ADA). This enzyme is ubiquitous in the body, with high concentrations found in red blood cells and the liver. The deamination reaction converts the adenosine analog to its corresponding inosine (B1671953) form, 2',3'-dideoxyinosine (ddI).

Studies on the closely related compound 2',3'-dideoxyadenosine (B1670502) (ddAdo) have demonstrated that this conversion is so swift and comprehensive that the parent compound, ddAdo, is often undetectable in plasma, even during continuous intravenous administration. nih.gov The total body clearance of ddAdo was found to be exceptionally high, exceeding cardiac output in canine models, which points to the existence of highly efficient extrahepatic metabolism in addition to hepatic clearance. nih.gov Consequently, urinary excretion of the unchanged parent compound is a minor elimination pathway, accounting for approximately 1% of the dose. nih.gov The primary substance measured in plasma following administration of ddAdo is its metabolite, ddI. nih.govnih.gov

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Plasma Half-Life | Approximately 30-38 minutes | Dogs, Humans | nih.govnih.gov |

| Oral Bioavailability (as ddI) | 28% to 93% | Dogs | nih.gov |

| Total Body Clearance (ddAdo) | Exceeded cardiac output, indicating extremely rapid metabolism | Dogs | nih.gov |

| Urinary Excretion (unchanged ddAdo) | ~1% of administered dose | Dogs | nih.gov |

| Urinary Excretion (as ddI) | ~20-36% of administered ddAdo dose | Dogs, Humans | nih.govnih.gov |

For this compound to exert its biological activity, it must be converted intracellularly into its active triphosphate form, 2',3'-dideoxyadenosine triphosphate (ddATP). nih.govnih.gov This bioactivation is a critical step, accomplished through sequential phosphorylation by host cell kinases. Research using human T-lymphoid cells has elucidated three potential metabolic pathways for the activation of ddAdo to ddATP nih.gov:

Direct Phosphorylation by Deoxycytidine Kinase: The compound can be directly phosphorylated to its monophosphate form (ddAMP) by the enzyme deoxycytidine kinase.

Direct Phosphorylation by Adenosine Kinase: Alternatively, adenosine kinase can also catalyze this initial phosphorylation step.

Indirect Pathway via Deamination: The primary metabolic route involves the initial deamination of ddAdo to ddI in the extracellular space or within the cell. This is followed by the phosphorylation of ddI to dideoxyinosine monophosphate (ddIMP). Subsequently, ddIMP is reaminated to ddAMP by the sequential action of adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov

In T-lymphoid cells, in the absence of an adenosine deaminase inhibitor, the indirect pathway proceeding through the deamination to ddI is the predominant route for the formation of the active ddATP. nih.gov

| Pathway | Description | Key Enzymes | Reference |

|---|---|---|---|

| Direct Pathway 1 | ddAdo → ddAMP → ddADP → ddATP | Deoxycytidine Kinase | nih.gov |

| Direct Pathway 2 | ddAdo → ddAMP → ddADP → ddATP | Adenosine Kinase | nih.gov |

| Indirect Pathway (Primary) | ddAdo → ddI → ddIMP → ddAMP → ddADP → ddATP | Adenosine Deaminase, Adenylosuccinate Synthetase/Lyase | nih.gov |

Tissue Distribution and Cellular Uptake

The distribution of this compound and its metabolites throughout the body is a key determinant of its potential sites of action. Studies on its metabolite, ddI, show limited penetration into the cerebrospinal fluid (CSF), with concentrations reaching approximately 3-21% of those in the plasma. nih.govnih.gov

The mechanism by which 2',3'-dideoxyadenosine enters cells has been investigated in various human cell lines. nih.gov The primary route of transport into cells appears to be simple diffusion. nih.gov After a 10-minute incubation, intracellular radioactivity derived from the compound was found to be 8- to 16-fold higher than extracellular levels, suggesting efficient entry. nih.gov However, the subsequent metabolic handling varies between cell types. For instance, in H9 T-cells, cellular uptake was not associated with the accumulation of ddATP, whereas in normal peripheral blood mononuclear cells, the formation and accumulation of ddATP paralleled the uptake of the parent compound. nih.gov

Implications of Metabolic Pathways for Research Design

The distinct metabolic characteristics of this compound have significant implications for the design of preclinical and experimental research.

Prodrug Consideration: The rapid and extensive in vivo conversion to ddI means that this compound effectively functions as a prodrug of ddI. This metabolic reality led researchers in early anti-HIV drug development to select ddI itself, rather than ddAdo, for further clinical investigation, as it represented the more stable and predominant circulating compound. nih.gov

Use of Enzyme Inhibitors: The central role of adenosine deaminase in the metabolism of this compound makes the use of ADA inhibitors, such as 2'-deoxycoformycin, a critical tool in experimental design. Co-administration of an ADA inhibitor can transiently block the deamination to ddI, thereby increasing the plasma concentration and altering the metabolic flux through the direct phosphorylation pathways. nih.govnih.gov This allows researchers to dissect the relative contributions of the different activation pathways.

Cell-Type Specificity: The observation that metabolic patterns and the efficiency of ddATP formation can differ significantly among various cell lines is a crucial consideration. nih.gov Research findings from one cell type may not be directly translatable to another. An understanding of these cellular differences is essential for interpreting experimental results and could inform the development of targeted research strategies. nih.gov

Advanced Analytical and Computational Methodologies

Spectroscopic Techniques for Characterization and Conformational Analysis

Spectroscopic methods provide detailed information about the molecular structure and conformation of 3'-Amino-2',3'-dideoxyadenosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound in solution. nih.gov Both ¹H and ¹³C NMR studies are employed to elucidate the compound's molecular structure. nih.gov

Conformational analysis of the furanose ring is a key aspect of NMR studies. For the related compound 2',3'-dideoxyadenosine (B1670502) (ddA), NMR data has shown that the sugar ring exists in a dynamic equilibrium between different conformations, with a preference for the C2'-exo-C3'-endo twist form. nih.gov Specifically, the phase angles of pseudorotation (P) and puckering amplitudes (ψm) have been determined for ddA, indicating a predominant North-type sugar conformation in solution. nih.gov This is in contrast to its South-type geometry observed in the solid state by X-ray crystallography, highlighting the importance of solution-state analysis. nih.gov

In studies of 3'-amino-3'-deoxyadenosine (B1194517), NMR analysis, including longitudinal proton relaxation time and nuclear Overhauser effect (NOE) measurements, has been used to determine the orientation of the adenine (B156593) base relative to the ribose sugar. nih.gov These studies indicate that 3'-amino-3'-deoxyadenosine preferentially adopts an N-anti-g+ conformation in solution. nih.gov Such detailed conformational information is critical for understanding the molecule's biological interactions. The protonation state of the amino group, which can be crucial for biological activity, can be accurately determined using ¹⁵N NMR spectroscopy, particularly with ¹⁵N-enriched samples. acs.org

Table 1: Representative ¹H NMR and Conformational Data for Related Deoxyadenosine (B7792050) Analogs

| Parameter | 2',3'-dideoxyadenosine (ddA) | 3'-amino-3'-deoxyadenosine |

| Predominant Sugar Pucker | Twist C2'exo-C3'-endo (North) nih.gov | N-type nih.gov |

| Equilibrium Population | ~75-80% North conformer nih.gov | Preferential N conformation nih.gov |

| Glycosidic Bond Conformation | Anti nih.gov | Anti nih.gov |

| Conformation about C4'-C5' | Not specified | g+ nih.gov |

This table presents data for closely related compounds to illustrate the types of parameters determined by NMR. Specific data for this compound would require dedicated experimental analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₄N₆O₂ and a molecular weight of approximately 250.26 g/mol . biosynth.com High-resolution mass spectrometry provides the exact mass, which for this compound is 250.11800. chemsrc.com

MS is also a critical component of hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), which are used for the sensitive and specific detection of the compound and its metabolites in complex biological matrices. nih.gov For instance, LC-MS/MS methods have been developed for the simultaneous determination of the related compound 2',3'-dideoxyinosine (ddI) and its active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP), in human peripheral blood mononuclear cells. nih.gov These methods utilize a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source for detection. nih.gov The specificity of MS allows for the differentiation of the target analyte from other structurally similar compounds. nih.gov

Table 2: Key Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₆O₂ | biosynth.com |

| Molecular Weight | 250.26 g/mol | biosynth.com |

| Exact Mass | 250.11800 | chemsrc.com |

| Ionization Techniques | Electrospray Ionization (ESI) is commonly used for related nucleoside analogs in LC-MS applications. | nih.gov |

UV Spectroscopy

UV spectroscopy is a fundamental technique used for the detection and quantification of this compound, primarily due to the strong ultraviolet absorbance of the adenine chromophore. The purine (B94841) ring system in adenosine (B11128) and its analogs exhibits a characteristic absorption maximum at approximately 260 nm. nih.gov

This property is widely exploited in chromatographic methods like HPLC, where a UV detector set to this wavelength is used for quantitative analysis. nih.govnih.gov While the UV spectrum is not highly specific for distinguishing between different adenine-containing nucleosides on its own, its combination with a separation technique like HPLC provides a robust analytical method. nih.gov The absorption spectrum of proteins and peptides, which can sometimes interfere, is also well-characterized, with aromatic amino acids absorbing around 280 nm and charged amino acids potentially showing absorption at lower wavelengths. nih.govnih.gov

Table 3: UV Spectroscopic Properties for Adenine Nucleosides

| Compound Type | Typical λmax (nm) | Application | Reference |

| Adenosine and its analogs | ~260 | Quantitative analysis in HPLC | nih.gov |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative determination of this compound from reaction mixtures and biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and for the quantitative analysis of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode. For instance, a method for determining adenosine and cordycepin (B1669437) (3'-deoxyadenosine) in Cordyceps militaris utilized a YWG C18 column with a sodium phosphate (B84403) buffer as the mobile phase and UV detection at 260 nm. nih.gov Such methods demonstrate high recovery rates, essential for accurate quantification. nih.gov

For amino-containing compounds, pre-column derivatization with reagents like dabsyl chloride can be used to enhance detection in the visible range (e.g., 460 nm), which is particularly useful for analyzing complex biological matrices. dundee.ac.uk HPLC methods can be coupled with mass spectrometry (HPLC-MS) for enhanced specificity and sensitivity, allowing for the analysis of the compound and its metabolites in biological fluids. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode suitable for separating highly polar compounds like nucleosides and amino acids. researchgate.net

Table 4: Example HPLC Conditions for Analysis of Related Nucleosides

| Parameter | Condition | Reference |

| Column | YWG C18 (10 µm, 5 mm x 200 mm) | nih.gov |

| Mobile Phase | NaH₂PO₄-NaOH buffer (pH 6.8) | nih.gov |

| Detection | UV at 260 nm | nih.gov |

| Application | Quantitative determination of adenosine and 3'-deoxyadenosine | nih.gov |

Ion Exchange Chromatography

Ion exchange chromatography (IEC) is a powerful technique for the purification of this compound, leveraging the positive charge of the protonated 3'-amino group. youtube.com This method separates molecules based on their net charge by using a stationary phase with charged functional groups. youtube.com For a positively charged molecule like this compound (at appropriate pH), cation exchange chromatography, which uses a negatively charged resin, is employed. youtube.com

IEC is particularly effective for separating basic amino acids and other charged molecules from complex biological samples, serving as a "cleanup" procedure prior to final analysis by methods like HPLC. nih.gov The separation is typically achieved by eluting the bound molecules with a gradient of increasing salt concentration or by changing the pH of the buffer. youtube.com While traditionally used for amino acid analysis, often with post-column derivatization with ninhydrin, IEC remains a valuable tool for the preparative scale purification of charged nucleoside analogs. 193.16.218nih.gov The choice of buffer system and pH is critical for achieving optimal separation. 193.16.218

Table 5: Principles of Ion Exchange Chromatography for this compound

| Parameter | Description |

| Chromatography Mode | Cation Exchange Chromatography youtube.com |

| Stationary Phase | Negatively charged resin (e.g., sulfonated polystyrene) 193.16.218 |

| Principle of Separation | Reversible binding of the protonated 3'-amino group to the negatively charged resin. youtube.com |

| Elution | Increasing salt concentration or pH change to disrupt the electrostatic interaction. youtube.com |

| Application | Purification and isolation from complex mixtures. nih.gov |

Computational Chemistry and Bioinformatics

Computational chemistry and bioinformatics offer a powerful lens through which to examine the properties and interactions of this compound. By simulating molecular characteristics and biological interactions, these approaches accelerate research and development, providing predictive data that can be validated experimentally.

Quantum mechanical (QM) calculations are employed to investigate the electronic structure and intrinsic properties of this compound with high accuracy. These methods, based on the principles of quantum physics, can determine a variety of molecular characteristics without the need for empirical data.

Detailed Research Findings: QM methods like Density Functional Theory (DFT) can be used to calculate the molecule's conformational energies, helping to identify the most stable three-dimensional shapes it can adopt. This is crucial for understanding how it fits into the active site of a target enzyme. Furthermore, QM calculations can elucidate the electronic properties, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are fundamental to the molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds, with biological targets. While specific QM studies on this compound are not prevalent in public literature, the application of these methods is a standard approach in computational drug design to understand the foundational physicochemical properties of a lead compound.

| Calculated Property | Significance in Drug Design | Typical QM Method |

|---|---|---|

| Conformational Energy | Determines the molecule's preferred 3D shape for receptor binding. | Density Functional Theory (DFT) |

| Partial Atomic Charges | Reveals electrostatic potential for hydrogen bonding and polar interactions. | Mulliken Population Analysis, NBO |

| HOMO/LUMO Energies | Indicates chemical reactivity and the ability to participate in charge-transfer interactions. | DFT, Hartree-Fock |

| Dipole Moment | Influences solubility and the overall polarity of the molecule. | DFT |

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of molecules over time. acs.org For this compound, MD simulations are invaluable for understanding its dynamic behavior within a biological system, such as its interaction with a target enzyme.

Detailed Research Findings: By placing this compound (or its active triphosphate form) into a solvated, virtual model of its target protein (e.g., a viral reverse transcriptase or polymerase), researchers can simulate its binding process. These simulations reveal the stability of the ligand-protein complex, identify key amino acid residues involved in the interaction, and map the network of hydrogen bonds and hydrophobic contacts that hold the drug in place. nih.gov MD simulations can also uncover the conformational changes that both the ligand and the protein undergo upon binding. nih.gov Studies on similar systems have shown that MD can predict multiple pathways for a ligand to dissociate from its binding pocket, offering insights that can be used to design analogs with longer residence times and improved efficacy. nih.gov

| MD Simulation Parameter | Purpose and Insights Gained |

|---|---|

| Simulation Time (nanoseconds to microseconds) | Observes the stability of the ligand-protein complex and captures significant conformational events. |

| Force Field (e.g., AMBER, CHARMM) | A set of parameters used to define the potential energy of the system's particles, governing their interactions. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, used to assess the structural stability of the complex over time. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the strength of the ligand-protein interaction, helping to rank different analogs. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful, interconnected tools used to predict the biological activity of novel compounds. nih.gov

Detailed Research Findings: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.commdpi.com For this compound, docking studies would place it into the active site of its target enzyme, and a scoring function would estimate its binding affinity. This process helps to visualize the binding mode and identify key interactions.

QSAR takes this further by creating a mathematical model that correlates the chemical structures of a series of compounds with their experimentally determined biological activities. mdpi.com To build a QSAR model for analogs of this compound, researchers would synthesize or computationally generate a library of related molecules with variations at different positions. The activity of these compounds would be tested, and molecular descriptors (properties like size, lipophilicity, and electronic features) would be calculated for each. The QSAR model can then predict the activity of new, untested analogs, guiding synthetic efforts toward more potent compounds. The combination of docking to ensure proper alignment and QSAR to build a predictive model is a highly effective strategy in lead optimization. nih.gov

| Analog (Hypothetical) | Modification | Molecular Descriptor (e.g., LogP) | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|

| Compound 1 (Parent) | -NH₂ at 3' | -1.2 | 150 |

| Compound 2 | -N₃ at 3' | -0.8 | 95 |

| Compound 3 | -F at 2' | -1.1 | 130 |

| Compound 4 | -CH₃ on N⁶-amino | -0.7 | 200 |

Detailed Research Findings: Generative models, such as the Conditional Randomized Transformer (CRT), have been developed specifically for the de novo design of nucleoside analogs. chemrxiv.org These AI models are trained on large datasets of known molecules and learn the underlying rules of chemical structure and stability. chemrxiv.orgchemrxiv.org A model can be "conditioned" on a starting molecule, such as this compound, to generate new, similar structures that retain key features but also explore novel chemical space. chemrxiv.org This approach can rapidly produce thousands of synthetically accessible candidates with predicted drug-like properties. The goal is to accelerate the discovery of new analogs with potentially improved activity, selectivity, or pharmacokinetic profiles, moving beyond simple modifications to invent entirely new molecular scaffolds. researchgate.netchemrxiv.org

| Generative AI Model/Technique | Application in Nucleoside Analog Design | Potential Outcome |

|---|---|---|

| Conditional Randomized Transformer (CRT) | Generates novel nucleoside structures conditioned on a known active molecule (e.g., Remdesivir). chemrxiv.orgchemrxiv.org | Discovery of new antiviral candidates. chemrxiv.org |

| Variational Autoencoders (VAEs) | Encodes molecules into a continuous latent space and decodes points back into new molecules. | Exploration of chemical space around a lead compound. |

| Generative Adversarial Networks (GANs) | Uses a "generator" and a "discriminator" network to create realistic, novel molecules. | Design of compounds with optimized, multi-parameter properties. |

| Large Language Models (e.g., Evo 2) | Trained on massive biological sequence data, can "write" new genetic code. berkeley.edu | Design of novel oligonucleotides or gene-based therapies. berkeley.edu |

Future Directions and Emerging Research Avenues

Design of Novel 3'-Amino-2',3'-dideoxyadenosine Analogs with Enhanced Specificity

A primary focus of future research is the rational design of novel analogs of this compound. The goal is to improve its specificity towards viral or cancer-specific enzymes while minimizing interaction with host cellular machinery, a common challenge with nucleoside analogs that can lead to toxicity. nih.govplos.org

Key strategies in analog design include:

Modifications at the 3'-Amino Group: The 3'-amino group serves as a critical functional handle for chemical modifications. biosynth.com Introducing different substituents could modulate the compound's binding affinity and selectivity for target enzymes like reverse transcriptases or DNA polymerases.

Alterations to the Purine (B94841) Base: Modifications to the adenine (B156593) base, such as the introduction of a chloro group to create 2-chloro-2',3'-dideoxyadenosine, have been explored to prevent enzymatic deamination and potentially increase efficacy. nih.gov However, initial studies with a 2-chloro substituent showed increased host cell toxicity and decreased antiretroviral activity, highlighting the delicate balance required in analog design. nih.gov

Fluorination of the Sugar Moiety: The synthesis of fluorinated analogs, such as 3'-alpha-fluoro-2',3'-dideoxyadenosine, represents another avenue. nih.gov Fluorine substitution can significantly alter the electronic properties and conformation of the sugar ring, potentially leading to improved binding to target enzymes and enhanced biological activity.

Prodrug Approaches: To overcome limitations like poor solubility and inefficient cell penetration, the development of prodrugs is a promising strategy. mdpi.com For instance, creating 5'-O-carbonate derivatives of related nucleoside analogs has been shown to improve antiviral activity. nih.gov Similar strategies could be applied to this compound to enhance its pharmacokinetic properties.

The synthesis of structurally modified nucleosides is a cornerstone of discovering new bioactive molecules. koreascience.kr For example, the synthesis of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine was pursued to create a radiosensitizing agent, demonstrating how specific chemical modifications can be tailored for desired biological effects. nih.gov

Exploration of Combination Therapies with this compound

The future of antiviral and anticancer therapy increasingly lies in combination regimens that can enhance efficacy, overcome drug resistance, and reduce toxicity. Investigating this compound in combination with other therapeutic agents is a critical area of research.

Studies on the related compound didanosine (B1670492) (ddI), which is metabolized to 2',3'-dideoxyadenosine (B1670502) 5'-triphosphate (ddATP), have shown that its activation can be influenced by other nucleoside analogs. nih.gov For instance, zidovudine (B1683550) (ZDV) was found to increase the ratio of ddATP to its natural competitor, dATP, potentially enhancing its antiviral effect. nih.gov Conversely, other compounds reduced its activation. nih.gov These findings underscore the importance of understanding drug-drug interactions at the metabolic level when designing combination therapies.

Future research will likely focus on:

Synergistic Antiviral Effects: Combining this compound with other antiretroviral drugs that have different mechanisms of action.

Combination with Cancer Chemotherapeutics: Exploring its use alongside other anticancer agents to target multiple pathways in cancer cells. lookchem.com

Overcoming Resistance: Using this compound in combination to combat the emergence of drug-resistant viral strains or cancer cell populations. plos.org

Advancements in Delivery Systems for Targeted Research Applications

Effective delivery to the target site is crucial for maximizing the therapeutic potential of nucleoside analogs while minimizing systemic side effects. Research into advanced delivery systems for this compound is a promising frontier.

A significant area of development is the use of lipid nanoparticles (LNPs) as drug delivery vehicles. rnauniverse.com LNPs are composed of a mixture of lipids that can encapsulate drug molecules, facilitating their transport through the bloodstream and delivery to specific cells. rnauniverse.com These systems often include components like DSPC for stability, cholesterol to reduce immune clearance, and PEG-lipids to increase circulation time. rnauniverse.com Cationic lipids such as DOTAP can also be included to help the nanoparticle bind to negatively charged cell membranes, which is particularly useful for delivering nucleic acid-based therapeutics. rnauniverse.com

Future research in this area will likely involve:

Development of Targeted LNPs: Engineering LNPs with ligands that bind to specific receptors on target cells (e.g., cancer cells or virus-infected cells) to enhance delivery specificity.

Stimuli-Responsive Delivery Systems: Designing carriers that release the drug only in response to specific triggers within the target microenvironment, such as changes in pH or enzyme levels.

Integration of Omics Data for Systems-Level Understanding

The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers an unprecedented opportunity to understand the system-level effects of drugs like this compound. nih.gov By integrating these different layers of biological information, researchers can move beyond a single-target perspective to a more holistic view of a drug's impact on cellular networks.

Key applications of omics in this context include:

Identifying Biomarkers: Metabolomics and proteomics can help identify biomarkers that predict a patient's response to the drug or indicate potential toxicity. nih.gov

Unraveling Mechanisms of Action: Transcriptomic analysis can reveal how the compound alters gene expression profiles in target cells, providing insights into its mechanism of action and potential off-target effects.

Understanding Drug Resistance: Omics data can help elucidate the complex molecular changes that lead to the development of drug resistance.

By adopting a multi-omics approach, researchers can better understand the intricate interplay between the drug, the host cell, and the pathogen or cancer, leading to more informed drug development and personalized medicine strategies. nih.gov

Ethical Considerations in Nucleoside Analog Research

As with any potent bioactive compound, the research and potential clinical application of this compound and its analogs are subject to important ethical considerations. These are particularly relevant in the broader context of genetic research and the development of therapies that can induce permanent genetic alterations. nih.govbu.edu

Key ethical issues that warrant ongoing discussion and oversight include:

Informed Consent: Ensuring that participants in clinical trials fully understand the potential risks and benefits of experimental nucleoside analog therapies.

Risk-Benefit Analysis: Rigorous evaluation of the potential for long-term side effects, including the mutagenic properties inherent in some classes of chemotherapeutic agents that include nucleoside analogs. nih.gov

Germline Editing: While not a direct application of this compound, the broader field of nucleoside and nucleic acid-based therapies intersects with debates surrounding germline genome editing. nih.govbu.edu The ethical implications of making heritable changes to the human genome are profound and require careful consideration and public discourse. nih.govbu.edu

Equitable Access: Ensuring that if these therapies prove to be effective, they are accessible to all patients who could benefit, regardless of their socioeconomic status or geographic location.

Regulatory bodies and research institutions have a crucial role in establishing clear guidelines and providing oversight for research involving potent nucleoside analogs to ensure that scientific advancement proceeds in an ethically responsible manner. bu.edu

Q & A

Q. Critical Considerations :

- Tight control of reaction time and temperature during oxidation prevents decomposition of intermediates.

- Purification challenges (e.g., residual oxidizing agent byproducts) necessitate careful chromatography .

How does this compound inhibit viral replication, and what are its key mechanisms of action?

This compound (ddA) and its derivatives act through two primary mechanisms:

Reverse Transcriptase Inhibition :

- As a nucleoside analog, ddA is phosphorylated to its triphosphate form (ddATP), which competes with endogenous dATP for incorporation into viral DNA, causing chain termination .

Adenylyl Cyclase Inhibition :

Q. Antiviral Activity Data :

| Cell Line | Virus | EC50 (µM) | Reference |

|---|---|---|---|

| MT-4 | HIV-1/SIV | 5.27 | |

| CEM | HIV-1/HIV-2 | 4–8 | |

| C8166 | HIV-1/HIV-2 | 17–22 |

What experimental factors influence the stability of this compound derivatives in vitro?

Stability is highly dependent on:

pH : Degradation accelerates under acidic conditions (e.g., pH < 6) due to hydrolysis of the glycosidic bond .

Temperature : Storage at -20°C is recommended for long-term stability, while short-term use requires thawing at room temperature .

Enzymatic Activity : Cellular kinases phosphorylate ddA to its active triphosphate form, but esterases or phosphatases may deactivate it .

Q. Methodological Recommendations :

- Use buffered solutions (pH 7–8) for in vitro assays.

- Monitor degradation via HPLC or mass spectrometry over time.

How do resistance mechanisms emerge against this compound in prolonged antiviral studies?

Resistance arises via:

Viral Mutations : Mutations in HIV reverse transcriptase (e.g., M184V) reduce ddATP binding affinity .

Cellular Adaptations : Upregulation of efflux transporters (e.g., P-glycoprotein) decreases intracellular ddATP accumulation .

Q. Mitigation Strategies :

- Combination Therapy : Pair ddA with non-nucleoside reverse transcriptase inhibitors (e.g., nevirapine) to suppress resistance .

- Dose Optimization : Pulsatile dosing minimizes sustained selective pressure .

How can researchers reconcile contradictory EC50 values for this compound across different cell lines?

Discrepancies in EC50 values (e.g., 4 µM in CEM vs. 17 µM in C8166 cells) arise from:

Cell-Specific Factors :

- Variability in kinase/phosphatase activity affects ddA activation to ddATP.

- Differences in membrane permeability or efflux pump expression .

Experimental Design :

- Assay duration, viral load, and endpoint measurements (e.g., cytopathic effect vs. p24 antigen levels) influence results.

Q. Resolution Approach :

- Normalize data using internal controls (e.g., housekeeping genes).

- Validate findings across multiple cell lines and primary cell models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.